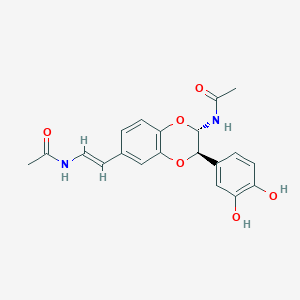

N-Acetyldopamine dimer-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20N2O6 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

N-[(E)-2-[(2S,3R)-2-acetamido-3-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethenyl]acetamide |

InChI |

InChI=1S/C20H20N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)27-19(20(28-17)22-12(2)24)14-4-5-15(25)16(26)10-14/h3-10,19-20,25-26H,1-2H3,(H,21,23)(H,22,24)/b8-7+/t19-,20+/m1/s1 |

InChI Key |

RCEWLGWTZHROAQ-CLJKYYQGSA-N |

Isomeric SMILES |

CC(=O)N/C=C/C1=CC2=C(C=C1)O[C@@H]([C@H](O2)C3=CC(=C(C=C3)O)O)NC(=O)C |

Canonical SMILES |

CC(=O)NC=CC1=CC2=C(C=C1)OC(C(O2)C3=CC(=C(C=C3)O)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of N-Acetyldopamine Dimers

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources, isolation, and biological activities of N-acetyldopamine (NADA) dimers. These compounds, prevalent in the insect kingdom, are gaining attention for their significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications.

Introduction to N-Acetyldopamine Dimers

N-acetyldopamine (NADA) is a catecholamine derivative fundamentally involved in the sclerotization, or hardening, of insect cuticles.[1] Beyond this structural role, oxidative processes can lead to the formation of NADA dimers and other oligomers. These molecules are not mere byproducts but possess distinct and potent biological activities. Structurally diverse, these dimers often feature benzodioxane or other complex ring systems. Recent research has highlighted their pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects, making them attractive candidates for drug discovery and development.[2][3]

Natural Sources of N-Acetyldopamine Dimers

The primary natural reservoirs of N-acetyldopamine dimers are insects and their byproducts. These compounds have been isolated from a variety of species across different orders, often in materials associated with the exoskeleton or traditional medicinal preparations derived from insects.

Key Identified Sources:

-

Periostracum Cicadae: The shed exoskeleton of cicadas, such as Cryptotympana pustulata, is a prominent source and is used in traditional Chinese medicine. Numerous studies have isolated a wide array of NADA dimers from this material.[2][4][5][6]

-

Insects: Various whole-body extracts of insects have yielded NADA dimers. These include:

-

Insect-associated Fungi: The fungus Isaria cicadae, which grows on cicada nymphs, is another notable source, indicating that the biosynthetic pathways for these dimers may involve symbiotic organisms.[10][11]

Quantitative Data on Isolated N-Acetyldopamine Dimers

The isolation yields of N-acetyldopamine dimers vary depending on the source material and the extraction and purification methods employed. The following table summarizes quantitative data reported in the literature.

| Compound Name/Identifier | Natural Source | Yield | Reference |

| Enantiomer 1a | Cicadidae Periostracum | 1.8 mg from 213 mg of a purified fraction | [2] |

| Enantiomer 1b | Cicadidae Periostracum | 1.6 mg from 213 mg of a purified fraction | [2] |

| Molossusamide A–C (1-3) & known compounds (4, 5) | Catharsius molossus | Not specified | [9] |

| (±)-Cicadamide B and related dimers | Vespa velutina auraria | Not specified | [1] |

| (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane (1) | Periostracum Cicadae | Not specified | [5] |

| (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethylene)-1,4-benzodioxane (2) | Periostracum Cicadae | Not specified | [5] |

| Aspongamide F, (±)-aspongamides G, H & (±)-cicadamides C-F | Aspongopus chinensis & Periostracum cicadae | Not specified | [4] |

Experimental Protocols: Extraction, Isolation, and Characterization

The isolation of N-acetyldopamine dimers from natural sources follows a multi-step process involving extraction, fractionation, and chromatographic purification. Structure elucidation relies on modern spectroscopic techniques.

General Extraction and Isolation Workflow

-

Sample Preparation: The source material (e.g., dried insects, cicada shells) is typically ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted exhaustively with a polar solvent, most commonly methanol or ethanol, often at room temperature over several days or using a Soxhlet apparatus.[2][5]

-

Fractionation: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. A typical scheme involves partitioning between water and ethyl acetate to separate compounds based on polarity. The NADA dimers are often enriched in the ethyl acetate fraction.[2]

-

Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques:

-

Column Chromatography: Initial separation is performed on silica gel or reversed-phase (e.g., ODS) columns.[2]

-

High-Performance Liquid Chromatography (HPLC): Semi-preparative reversed-phase HPLC is the primary method for isolating pure compounds.[2]

-

Chiral HPLC: To resolve racemic mixtures into individual enantiomers, a chiral column (e.g., CHIRALPAK) is used.[2]

-

Structure Elucidation Methodologies

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the isolated compounds.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is employed to elucidate the planar structure, including the connectivity of atoms and the carbon skeleton.[2]

-

Circular Dichroism (CD) Spectroscopy: Electronic circular dichroism (ECD) is used, often in combination with computational calculations, to determine the absolute configuration (stereochemistry) of chiral centers within the molecule.[1][2]

Biological Activities and Signaling Pathways

N-acetyldopamine dimers exhibit a range of biological activities, primarily centered on modulating inflammatory and oxidative stress pathways.

Anti-inflammatory Activity

NADA dimers have been shown to exert potent anti-inflammatory effects. One of the key mechanisms is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway in microglia, the resident immune cells of the central nervous system.[10] By binding directly to the TLR4-MD2 complex, NADA dimers prevent the downstream activation of nuclear factor-kappa B (NF-κB).[10][11] This, in turn, suppresses the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10]

Furthermore, these dimers inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 into active caspase-1, which then processes pro-IL-1β into its mature, active form.[10][11]

Neuroprotective and Antioxidant Activity

Certain NADA dimer enantiomers display significant neuroprotective effects by mitigating oxidative stress.[2] This activity is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses.[2][12]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1). Specific NADA dimer enantiomers can interact with Keap1, disrupting the Nrf2-Keap1 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of protective enzymes and proteins, such as those involved in glutathione (GSH) synthesis, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[2]

References

- 1. mdpi.com [mdpi.com]

- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Identification of Ten New N-acetyldopamine Dimers from Periostracum Cicadae | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory and Antioxidative N-Acetyldopamine Dimers from Adult Vespa velutina auraria Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Mechanisms of N-Acetyldopamine Dimer-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyldopamine dimer-2 (NADD), a natural compound, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying NADD's anti-inflammatory effects, focusing on its modulation of key signaling pathways. This document summarizes quantitative data, details experimental protocols for cited studies, and provides visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Anti-inflammatory Mechanisms

NADD exerts its anti-inflammatory effects primarily through the inhibition of several key signaling pathways and the subsequent reduction of pro-inflammatory mediators. The core mechanisms include the suppression of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway, the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome, and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Inhibition of the TLR4/NF-κB Signaling Pathway

NADD directly targets the TLR4 receptor, a key initiator of the innate immune response. By binding to TLR4, NADD inhibits its activation by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[1] This initial inhibitory step prevents the downstream activation of the NF-κB signaling pathway.

The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p65 subunit of NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB acts as a transcription factor, upregulating the expression of a wide range of pro-inflammatory genes. NADD has been shown to curtail the nuclear translocation of NF-κB by inhibiting the phosphorylation of IκBα.[2]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3][4] NADD has been found to inhibit the activation of the NLRP3 inflammasome.[1]

Mechanistically, NADD reduces the protein expression of key components of the inflammasome, including NLRP3, apoptosis-associated speck-like protein containing a CARD (ASC), and cleaved-caspase-1.[1] This leads to a significant reduction in the production of mature IL-1β.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades such as ERK, JNK, and p38, is another crucial regulator of inflammation.[5][6][7] NADD has been shown to suppress the activation of the MAPK signaling pathway in response to inflammatory stimuli.[8][9] This inhibition contributes to the overall reduction in the production of pro-inflammatory cytokines and mediators.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of NADD have been quantified in various in vitro studies. The following tables summarize the key findings on the inhibition of pro-inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound

| Cytokine | Cell Line | Stimulus | NADD Concentration | Inhibition | Reference |

| TNF-α | BV-2 microglia | LPS (1 µg/mL) | 15, 30, 60 µM | Concentration-dependent | [1] |

| IL-6 | BV-2 microglia | LPS (1 µg/mL) | 15, 30, 60 µM | Concentration-dependent | [1] |

| IL-1β | BV-2 microglia | LPS (1 µg/mL) | 15, 30, 60 µM | Concentration-dependent | [1] |

| TNF-α | RAW264.7 | LPS | Not specified | Significant reduction | [2][10] |

| IL-6 | RAW264.7 | LPS | Not specified | Significant reduction | [2][10] |

| IL-1β | RAW264.7 | LPS | Not specified | Significant reduction | [2] |

Table 2: Inhibition of Pro-inflammatory Mediators and Enzymes by this compound

| Mediator/Enzyme | Cell Line | Stimulus | NADD Concentration | Inhibition | Reference |

| Nitric Oxide (NO) | BV-2 microglia | LPS (1 µg/mL) | 15, 30, 60 µM | Concentration-dependent | [1] |

| Reactive Oxygen Species (ROS) | BV-2 microglia | LPS (1 µg/mL) | 15, 30, 60 µM | Concentration-dependent | [1] |

| iNOS (protein) | RAW264.7 | LPS | Not specified | Significant reduction | [2][10] |

| COX-2 (protein) | RAW264.7 | LPS | Not specified | Significant reduction | [2][10] |

| Nitric Oxide (NO) | RAW264.7 | LPS | Not specified | Significant reduction | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies on the anti-inflammatory mechanisms of NADD.

Cell Culture and Treatment

-

Cell Lines:

-

BV-2 microglia cells (murine)

-

RAW264.7 macrophage cells (murine)

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Stimulation: Lipopolysaccharide (LPS) from Escherichia coli is commonly used as a pro-inflammatory stimulus at a concentration of 1 µg/mL.

-

NADD Treatment: NADD is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 15, 30, 60 µM) for a specified pre-treatment time (e.g., 1 hour) before LPS stimulation.

Western Blot Analysis

This protocol is used to determine the protein expression levels of key signaling molecules.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

Gel Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., TLR4, p-NF-κB p65, NF-κB p65, p-IκBα, IκBα, NLRP3, ASC, Caspase-1, p-ERK, ERK, p-JNK, JNK, p-p38, p38, iNOS, COX-2, and a loading control like β-actin or GAPDH). Antibody dilutions are optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. Band intensities are quantified using densitometry software and normalized to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is used to quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

-

Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

ELISA Procedure: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.[10][11]

-

Plate Preparation: A 96-well plate is coated with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Sample and Standard Incubation: The collected supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.

-

Detection Antibody Incubation: After washing, a biotinylated detection antibody is added to the wells.

-

Enzyme and Substrate Addition: Streptavidin-HRP and a substrate solution (e.g., TMB) are added, leading to a colorimetric reaction.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The cytokine concentrations in the samples are calculated from the standard curve.

Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to measure the mRNA expression levels of pro-inflammatory genes.

-

RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation reagent (e.g., TRIzol).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR: The qPCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers.

-

Primer Sequences: The following are examples of primer sequences that can be used for mouse genes:

-

TNF-α: Forward: 5'-CAGGCGGTGCCTATGTCTC-3', Reverse: 5'-CGATCACCCCGAAGTTCAGTAG-3'[12]

-

IL-6: Forward: 5'-CTGCAAGAGACTTCCATCCAG-3', Reverse: 5'-AGTGGTATAGACAGGTCTGTTGG-3'[12]

-

IL-1β: Forward: 5'-GAAATGCCACCTTTTGACAGTG-3', Reverse: 5'-TGGATGCTCTCATCAGGACAG-3'[12]

-

iNOS: Forward: 5'-ACATCGACCCGTCCACAGTAT-3', Reverse: 5'-CAGAGGGGTAGGCTTGTCTC-3'[12]

-

COX-2: Forward: 5'-GGAGAGACTATCAAGATAGTGATC-3', Reverse: 5'-ATGGTCAGTAGACTTTTACAGCTC-3' (General reference, specific source for NADD studies may vary)

-

β-actin (housekeeping gene): Forward: 5'-AAGGCCAACCGTGAAAAGAT-3', Reverse: 5'-GTGGTACGACCAGAGGCATAC-3'[12]

-

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with β-actin used as the housekeeping gene for normalization.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: NADD's inhibition of the TLR4/NF-κB and MAPK pathways.

Caption: NADD's suppression of the NLRP3 inflammasome pathway.

Caption: General experimental workflow for studying NADD's anti-inflammatory effects.

Conclusion

This compound demonstrates potent anti-inflammatory properties through the targeted inhibition of the TLR4/NF-κB, NLRP3 inflammasome, and MAPK signaling pathways. This results in a significant reduction of pro-inflammatory cytokines and mediators. The data and protocols presented in this guide offer a solid foundation for further research and development of NADD as a potential therapeutic agent for inflammatory diseases. Future studies should focus on elucidating the precise molecular interactions and conducting in vivo efficacy and safety assessments to translate these promising preclinical findings into clinical applications.

References

- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. origene.com [origene.com]

- 3. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 12. thno.org [thno.org]

Neuroprotective Effects of N-Acetyldopamine Dimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyldopamine (NADA) dimers, naturally occurring compounds found in various insects, are emerging as promising candidates for neuroprotective therapies.[1][2] This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of NADA dimers, with a focus on their mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays and visualizations of the involved signaling pathways are presented to facilitate further research and development in this area. The evidence suggests that NADA dimers exert their neuroprotective effects primarily through potent antioxidant and anti-inflammatory activities, mediated by the modulation of critical cellular signaling pathways, including the Keap1-Nrf2, TLR4/NF-κB, and NLRP3/Caspase-1 pathways.[3][4] Furthermore, recent studies have revealed the enantioselective nature of these neuroprotective effects, highlighting the importance of stereochemistry in their therapeutic potential.[4]

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key pathological contributors to the onset and progression of these devastating conditions. Consequently, therapeutic strategies aimed at mitigating these processes are of significant interest. N-acetyldopamine (NADA) dimers, derived from the exoskeletons of insects like Cicadidae Periostracum and adult Vespa velutina auraria, have demonstrated significant antioxidant and anti-inflammatory properties in various studies.[1][5] This guide synthesizes the existing scientific literature to provide a comprehensive technical resource on the neuroprotective effects of these compounds.

Mechanisms of Neuroprotection

The neuroprotective activities of N-acetyldopamine dimers are multifaceted, primarily revolving around their ability to counteract oxidative stress and suppress inflammatory responses in the central nervous system.

Antioxidant Effects via the Keap1-Nrf2 Pathway

One of the primary mechanisms underlying the antioxidant effects of NADA dimers is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like NADA dimers, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription.

Studies have shown that specific enantiomers of NADA dimers can enantioselectively activate the Nrf2 pathway.[4] For instance, the (2S,3R,1''R) enantiomer of an N-acetyldopamine dimer has been shown to be a potent activator of Nrf2, while its (2R,3S,1''S) counterpart is inactive.[4] This activation leads to a reduction in intracellular and mitochondrial reactive oxygen species (ROS) and an increase in glutathione levels.[4] Molecular docking studies suggest that the active enantiomer has a stronger binding affinity for Keap1, facilitating the disruption of the Keap1-Nrf2 interaction.[4]

Anti-inflammatory Effects via TLR4/NF-κB and NLRP3/Caspase-1 Pathways

Neuroinflammation, often mediated by microglia, plays a crucial role in the pathogenesis of neurodegenerative diseases. NADA dimers have been shown to inhibit neuroinflammation by targeting key inflammatory signaling pathways.[3]

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response. Its activation by ligands such as lipopolysaccharide (LPS) triggers a downstream cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines and enzymes, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[3] N-acetyldopamine dimers have been demonstrated to inhibit the TLR4/NF-κB pathway, leading to a dose-dependent reduction in the production of these inflammatory mediators.[3]

Furthermore, NADA dimers can also suppress the activation of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[3] The NLRP3 inflammasome is a multiprotein complex that, upon activation, leads to the cleavage and activation of Caspase-1. Activated Caspase-1, in turn, processes pro-IL-1β into its mature, active form. By inhibiting the NLRP3/Caspase-1 pathway, NADA dimers further reduce the levels of the potent pro-inflammatory cytokine IL-1β.[3]

Quantitative Data

The following tables summarize the quantitative data from various studies on the neuroprotective effects of N-acetyldopamine dimers.

Table 1: Anti-inflammatory Activity of N-Acetyldopamine Dimer (NADD) [3]

| Parameter | Concentration | % Inhibition / Reduction | Cell Line | Inducer |

| NO Production | 15 µM | Not specified | BV-2 microglia | LPS |

| 30 µM | Not specified | BV-2 microglia | LPS | |

| 60 µM | Significant reduction | BV-2 microglia | LPS | |

| TNF-α Production | 15 µM | Not specified | BV-2 microglia | LPS |

| 30 µM | Not specified | BV-2 microglia | LPS | |

| 60 µM | Significant reduction | BV-2 microglia | LPS | |

| IL-6 Production | 15 µM | Not specified | BV-2 microglia | LPS |

| 30 µM | Not specified | BV-2 microglia | LPS | |

| 60 µM | Significant reduction | BV-2 microglia | LPS | |

| iNOS Protein Level | 15 µM | Not specified | BV-2 microglia | LPS |

| 30 µM | Not specified | BV-2 microglia | LPS | |

| 60 µM | Significant reduction | BV-2 microglia | LPS | |

| COX-2 Protein Level | 15 µM | Not specified | BV-2 microglia | LPS |

| 30 µM | Not specified | BV-2 microglia | LPS | |

| 60 µM | Significant reduction | BV-2 microglia | LPS | |

| ROS Generation | 15 µM | Dose-dependent decrease | BV-2 microglia | LPS |

| 30 µM | Dose-dependent decrease | BV-2 microglia | LPS | |

| 60 µM | Dose-dependent decrease | BV-2 microglia | LPS |

Table 2: Enantioselective Neuroprotective Activity of N-Acetyldopamine Dimer Enantiomers [4]

| Enantiomer | Activity | Mechanism | Cell Line | Inducer |

| 1a (2S,3R,1''R) | Significant neuroprotection | Nrf2 activation, reduced ROS, increased glutathione | SH-SY5Y | Rotenone |

| 1b (2R,3S,1''S) | Inactive | No significant effect on Nrf2 pathway | SH-SY5Y | Rotenone |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of N-acetyldopamine dimers.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., SH-SY5Y or BV-2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of N-acetyldopamine dimers and/or a neurotoxic agent (e.g., rotenone or LPS) for the desired time period.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is used to measure the free radical scavenging activity of a compound.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the N-acetyldopamine dimer solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, TLR4, NF-κB p65, NLRP3, Caspase-1, iNOS, COX-2, and β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control (e.g., β-actin).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property [biomolther.org]

- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Pharmacological Profile of N-Acetyldopamine Dimer-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyldopamine dimer-2 (NADD), a naturally occurring compound isolated from various insect species, has emerged as a promising bioactive molecule with a multifaceted pharmacological profile. This technical guide provides an in-depth overview of the pharmacological properties of NADD, with a focus on its antioxidant, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to support further research and development of NADD as a potential therapeutic agent.

Core Pharmacological Activities

This compound exhibits a range of biological activities, primarily centered around cellular protection and modulation of inflammatory responses. Its key pharmacological effects include:

-

Antioxidant Activity: NADD demonstrates significant antioxidant properties by mitigating oxidative stress. It functions by inhibiting the oxidation of low-density lipoprotein (LDL) and reducing the generation of reactive oxygen species (ROS).[1] This activity is crucial in protecting cells from damage induced by oxidative processes.

-

Anti-inflammatory Activity: The compound displays potent anti-inflammatory effects by suppressing key inflammatory pathways. It has been shown to reduce the production of nitric oxide (NO), a mediator of inflammation, and inhibit the activity of nuclear factor-kappaB (NF-κB), a central regulator of inflammatory gene expression.[1][2]

-

Neuroprotective Effects: NADD has shown considerable promise in the context of neurodegenerative diseases. It exerts neuroprotective effects by attenuating neuroinflammation and protecting neuronal cells from cytotoxic insults.[3][4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Measured Parameter | IC50 Value | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO concentration | Concentration-dependent inhibition | [2] |

| Pro-inflammatory Cytokines | BV-2 microglia | LPS | TNF-α, IL-6 | Concentration-dependent inhibition | [5] |

Table 2: Neuroprotective Activity of this compound Enantiomer 1a

| Assay | Cell Line | Toxin | Measured Parameter | Effect | Reference |

| Cytotoxicity | SH-SY5Y | Rotenone | Cell Viability | Significant protection | [3] |

| Oxidative Stress | SH-SY5Y | Rotenone | ROS Production | Significant reduction | [3] |

Mechanism of Action: Signaling Pathways

This compound exerts its pharmacological effects through the modulation of specific signaling pathways.

Inhibition of Neuroinflammation via TLR4/NF-κB and NLRP3/Caspase-1 Pathways

In the context of neuroinflammation, NADD has been shown to directly target the Toll-like receptor 4 (TLR4).[5] By binding to TLR4, NADD inhibits the downstream activation of the NF-κB and NLRP3/Caspase-1 signaling cascades.[5] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in microglia.[5]

Neuroprotection via the Nrf2 Antioxidant Pathway

The neuroprotective effects of the (2S,3R,1''R) enantiomer of an N-acetyldopamine dimer (compound 1a) are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Compound 1a is suggested to disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[3] In the nucleus, Nrf2 activates the transcription of antioxidant genes, leading to a reduction in reactive oxygen species and enhanced cellular defense against oxidative stress.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is adapted from studies evaluating the anti-inflammatory effects of N-acetyldopamine dimers.[2]

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL).

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Neuroprotection Against Rotenone-Induced Cytotoxicity in SH-SY5Y Cells

This protocol is based on studies investigating the neuroprotective effects of N-acetyldopamine dimers.[3]

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

-

Cell Seeding: Cells are plated in 96-well plates at a density of 1 x 10^4 cells/well and cultured for 24 hours.

-

Treatment: Cells are pre-treated with various concentrations of the N-Acetyldopamine dimer enantiomer 1a for 2 hours.

-

Toxin Induction: Rotenone (e.g., 2.5 µM) is added to the wells to induce cytotoxicity.

-

Incubation: The cells are incubated for an additional 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Conclusion

This compound is a promising natural product with a well-defined pharmacological profile characterized by potent antioxidant, anti-inflammatory, and neuroprotective activities. Its mechanisms of action, involving the modulation of key signaling pathways such as TLR4/NF-κB and Nrf2, provide a solid foundation for its further investigation as a therapeutic candidate for a range of disorders associated with inflammation and oxidative stress. The data and protocols presented in this guide are intended to facilitate future research and development efforts in this area.

References

- 1. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fisetin protects against rotenone-induced neurotoxicity through signaling pathway [imrpress.com]

Biological activity of different N-Acetyldopamine dimer enantiomers

An In-Depth Technical Guide to the Biological Activity of N-Acetyldopamine Dimer Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyldopamine (NADA), a catecholamine derivative integral to insect physiology, undergoes oxidative dimerization to form a variety of structurally complex molecules. These dimers exist as multiple stereoisomers, and recent research has unveiled that the biological activities of these compounds are often highly enantioselective. This technical guide provides a comprehensive overview of the differential biological effects of N-acetyldopamine dimer enantiomers, with a primary focus on their neuroprotective and anti-inflammatory properties. We present quantitative data from key studies, detail the experimental protocols used for their isolation and evaluation, and visualize the core signaling pathways through which they exert their effects. This document serves as a critical resource for researchers exploring the therapeutic potential of stereochemically defined natural products.

Introduction: N-Acetyldopamine and its Dimers

N-acetyldopamine is a key metabolite of dopamine involved in the sclerotization, or hardening, of insect cuticles.[1] During this process, NADA is oxidized to quinones, which then undergo further reactions to form a complex mixture of oligomers that crosslink cuticular proteins.[1] Among these oligomers are various N-acetyldopamine dimers, which have garnered significant scientific interest due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3]

These dimers are often biosynthesized as racemic mixtures, containing multiple chiral centers.[1][4][5] As is common in pharmacology, the spatial arrangement of atoms in these enantiomers and diastereomers can lead to marked differences in their biological efficacy and safety.[1][4][5] Understanding this stereoselective activity is crucial for the development of potent and specific therapeutic agents derived from these natural scaffolds.

Enantioselective Neuroprotective Activity

A pivotal study on N-acetyldopamine dimers isolated from Cicadidae Periostracum (the cast-off exoskeleton of cicadas) demonstrated a stark difference in the neuroprotective activity between two specific enantiomers.[1][4][5]

The study focused on a pair of enantiomers with the following absolute configurations:

-

Enantiomer 1a: (2S,3R,1''R)

-

Enantiomer 1b: (2R,3S,1''S)

Biological evaluation revealed that enantiomer 1a exhibited significant neuroprotective effects against rotenone-induced cytotoxicity in SH-SY5Y human neuroblastoma cells, a common in vitro model for Parkinson's disease.[1][4] In stark contrast, enantiomer 1b was found to be inactive .[1][4]

The mechanism for this enantioselective activity was traced to the differential activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses.[1][4] Enantiomer 1a was shown to activate Nrf2, leading to a reduction in intracellular and mitochondrial reactive oxygen species (ROS) and an increase in the levels of the antioxidant glutathione (GSH).[1][4] Molecular docking studies suggested that enantiomer 1a has a higher binding affinity for Keap1, the repressor protein of Nrf2, thereby promoting Nrf2's release and activation.[1][4]

Signaling Pathway: Enantioselective Nrf2 Activation

The diagram below illustrates the proposed mechanism for the enantioselective neuroprotection conferred by enantiomer 1a.

Caption: Enantioselective activation of the Nrf2 pathway by NADA dimer enantiomers.

Anti-inflammatory and Other Activities

While the enantioselective neuroprotection is a key finding, various studies have documented the potent anti-inflammatory and antioxidant activities of specific NADA dimers, often without separating the enantiomers.

A frequently studied dimer, (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane, has been shown to exert anti-inflammatory effects by inhibiting multiple signaling pathways.[3][6][7]

-

Inhibition of TLR4/NF-κB and NLRP3/Caspase-1 Pathways: In lipopolysaccharide (LPS)-stimulated microglial cells, this NADA dimer was found to directly bind to Toll-like receptor 4 (TLR4), inhibiting the downstream activation of NF-κB and the NLRP3 inflammasome.[6][8] This leads to a reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), nitric oxide (NO), and ROS.[6][9]

-

Suppression of NF-κB and MAPK Pathways: The same dimer was also shown to ameliorate DSS-induced ulcerative colitis by suppressing the NF-κB and MAPK signaling pathways.[10][11][12]

-

Cyclooxygenase (COX) Inhibition: A study on N-acetyldopamine dimers from the dung beetle Catharsius molossus identified inhibitory activity against COX-1 and COX-2.[13] A separate review noted that two pairs of NADA dimer enantiomers exhibited inhibitory activity against COX-2, with one enantiomer of each pair being roughly twice as active as its counterpart.[14]

Signaling Pathway: Inhibition of Pro-inflammatory Pathways

The following diagram illustrates how NADA dimers can block LPS-induced inflammatory signaling.

Caption: General mechanism of anti-inflammatory action of NADA dimers.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of NADA dimer enantiomers and specific dimers from the cited literature.

Table 1: Enantioselective Neuroprotective and Antioxidant Activity

| Compound | Assay | Metric | Result | Source |

|---|---|---|---|---|

| Enantiomer 1a (2S,3R,1''R) | Rotenone-induced cytotoxicity | Cell Viability | Significantly increased vs. rotenone control | [1][4] |

| Enantiomer 1b (2R,3S,1''S) | Rotenone-induced cytotoxicity | Cell Viability | No significant effect | [1][4] |

| Enantiomer 1a (2S,3R,1''R) | Intracellular ROS | ROS Level | Significantly decreased vs. rotenone control | [1] |

| Enantiomer 1b (2R,3S,1''S) | Intracellular ROS | ROS Level | No significant effect | [1] |

| Enantiomer 1a (2S,3R,1''R) | Glutathione (GSH) Level | GSH Level | Significantly elevated vs. rotenone control | [1][4] |

| Enantiomer 1b (2R,3S,1''S) | Glutathione (GSH) Level | GSH Level | No significant effect |[1] |

Table 2: Enzyme Inhibitory Activity

| Compound / Enantiomer | Target Enzyme | Metric | Value | Source |

|---|---|---|---|---|

| (+)-Enantiomer | COX-2 | IC₅₀ | ~2.5-8 µM (more active) | [14] |

| (-)-Enantiomer | COX-2 | IC₅₀ | ~5-18 µM (less active) | [14] |

| Dimer from C. molossus | COX-1 | % Inhibition @ 10µM | ~50% | [13] |

| Dimer from C. molossus | COX-2 | % Inhibition @ 10µM | ~60% | [13] |

| DAB1¹ | Cathepsin C | Ki | 71.56 ± 10.21 µM | [7] |

| DAB1¹ | Cathepsin C | Kis | 133.55 ± 18.2 µM | [7] |

¹DAB1: (2R, 3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2″-aminoethyl)-1,4-benzodioxane

Experimental Protocols

This section provides a detailed overview of the key methodologies employed in the research cited in this guide.

Isolation and Enantiomeric Separation

-

Source Material: Dried Cicadidae Periostracum is powdered and extracted with a solvent such as 90% ethanol.[2]

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc), to fractionate the components.[2]

-

Chromatography: The bioactive fraction (e.g., EtOAc) is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) to isolate the racemic dimer.

-

Chiral Separation: The racemic mixture is resolved into individual enantiomers using chiral preparative high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralpak IG).[1]

Structural Characterization

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): HRESIMS is used to determine the molecular formula. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the planar structure and relative configuration of the dimer.[1][5]

-

Determination of Absolute Configuration:

-

Electronic Circular Dichroism (ECD): Experimental ECD spectra of the separated enantiomers are compared with theoretically calculated spectra to assign the absolute configuration.[1][5]

-

Mosher's Esterification Analysis: This chemical derivatization method is used to determine the absolute configuration of specific chiral centers, such as C-1'' in the NADA dimer structure.[1][4][5]

-

Neuroprotection and Antioxidant Assays

-

Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in standard medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.[1]

-

Cytotoxicity Assay: Cells are pre-treated with various concentrations of the NADA dimer enantiomers for a set period (e.g., 1 hour) before being exposed to a neurotoxin like rotenone (e.g., 200 nM) for 24-48 hours. Cell viability is then assessed using an MTT or similar assay.[1]

-

ROS Measurement: Intracellular and mitochondrial ROS levels are measured using fluorescent probes like DCFH-DA and MitoSOX Red, respectively. Cells are treated as in the cytotoxicity assay, then incubated with the probe, and fluorescence is quantified via flow cytometry or a fluorescence plate reader.[1]

-

Western Blot Analysis for Nrf2 Activation: Cells are treated with the test compounds. Nuclear and cytoplasmic proteins are then extracted. Protein concentrations are determined, and samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Nrf2, Keap1, and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic).[1]

Anti-inflammatory Assays

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are used.[3][6]

-

LPS Stimulation: Cells are pre-treated with NADA dimers and then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[6][7]

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the cell culture medium is measured using the Griess reagent.[3][6]

-

Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[6]

-

Western Blot Analysis for NF-κB: The expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., p-IκBα, NF-κB p65) are analyzed by Western blot as described above.[6][7]

Conclusion and Future Perspectives

The study of N-acetyldopamine dimer enantiomers is a compelling frontier in natural product chemistry and drug discovery. The evidence clearly demonstrates that biological activity is highly dependent on stereochemistry, as exemplified by the enantioselective neuroprotective effects mediated by the Nrf2 pathway.[1][4][5] While one enantiomer can be a promising therapeutic lead, its counterpart may be completely inactive.

This underscores the critical need for stereoselective synthesis and chiral separation in the evaluation of such compounds. Future research should focus on:

-

Systematic Screening: Evaluating the full stereoisomeric diversity of NADA dimers against a wider range of biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.

-

In Vivo Studies: Validating the promising in vitro results in relevant animal models of neurodegenerative and inflammatory diseases.

By embracing the stereochemical complexity of these insect-derived molecules, the scientific community can unlock their full potential as novel therapeutic agents.

References

- 1. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property [biomolther.org]

- 6. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acetyldopamine dimers from Oxya chinensis sinuosa attenuates lipopolysaccharides induced inflammation and inhibits cathepsin C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. N-Acetyldopamine Dimer Attenuates DSS-Induced Ulcerative Colitis by Suppressing NF-κB and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Acetyldopamine Dimer Attenuates DSS-Induced Ulcerative Colitis by Suppressing NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of N-Acetyldopamine Dimers from the Dung Beetle Catharsius molossus and Their COX-1 and COX-2 Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Neuroprotection of N-Acetyldopamine Dimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enantioselective neuroprotective properties of N-acetyldopamine (NADA) dimers, focusing on their mechanisms of action, relevant experimental protocols, and quantitative data from recent studies. The information presented herein is intended to support further research and development of these compounds as potential therapeutic agents for neurodegenerative diseases.

Core Findings: Enantioselectivity and Mechanism of Action

Recent research has revealed the critical role of stereochemistry in the neuroprotective effects of N-acetyldopamine dimers. A pair of enantiomers, 1a (2S,3R,1''R) and 1b (2R,3S,1''S) , isolated from Cicadidae Periostracum, have demonstrated markedly different biological activities.[1][2] The enantiomer 1a exhibits significant neuroprotective effects against rotenone-induced cytotoxicity in SH-SY5Y neuroblastoma cells, whereas enantiomer 1b is inactive.[1][2]

The neuroprotective activity of the active enantiomer, 1a , is attributed to its potent antioxidant properties.[1] Mechanistically, this enantiomer activates the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant defenses.[1][2] Molecular docking studies suggest that 1a has a stronger interaction with Keap1, the repressor of Nrf2, which likely underlies the enantioselective activation of this protective pathway.[1][2]

In addition to the Nrf2 pathway, N-acetyldopamine dimers have been shown to exert neuroprotective effects through the inhibition of neuroinflammation. One study has demonstrated that an N-acetyldopamine dimer (NADD) inhibits the TLR4/NF-κB and NLRP3/Caspase-1 signaling pathways in microglia.[3] This anti-inflammatory action further contributes to the neuroprotective profile of these compounds.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the neuroprotective effects of N-acetyldopamine dimer enantiomers.

Table 1: Neuroprotective Effects of N-Acetyldopamine Dimer Enantiomers against Rotenone-Induced Cytotoxicity in SH-SY5Y Cells

| Compound | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 |

| Rotenone (10 µM) | - | 55.2 ± 2.1 |

| Enantiomer 1a + Rotenone | 10 | 78.5 ± 3.5 |

| Enantiomer 1b + Rotenone | 10 | 57.3 ± 2.8 |

Data are presented as mean ± SD.

Table 2: Antioxidant Effects of N-Acetyldopamine Dimer Enantiomers in Rotenone-Treated SH-SY5Y Cells

| Compound (10 µM) | Intracellular ROS (% of Control) | Mitochondrial ROS (% of Control) | Glutathione (GSH) Level (% of Control) |

| Control | 100 | 100 | 100 |

| Rotenone | 250.1 ± 15.2 | 280.5 ± 18.9 | 60.3 ± 4.7 |

| Enantiomer 1a + Rotenone | 130.4 ± 9.8 | 145.2 ± 11.3 | 85.1 ± 6.2 |

| Enantiomer 1b + Rotenone | 245.6 ± 14.7 | 275.8 ± 17.4 | 62.5 ± 5.1 |

Data are presented as mean ± SD.

Signaling Pathways

The neuroprotective effects of N-acetyldopamine dimers are mediated by complex signaling pathways. The following diagrams illustrate the key mechanisms identified in recent research.

Caption: Nrf2/Keap1 signaling pathway activated by enantiomer 1a.

Caption: TLR4/NF-κB and NLRP3 inflammasome signaling pathway inhibited by NADD.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the enantioselective neuroprotection of N-acetyldopamine dimers.

Isolation and Chiral Separation of N-Acetyldopamine Dimer Enantiomers

-

Source Material: Cicadidae Periostracum.

-

Extraction: The source material is extracted with 95% ethanol. The extract is then partitioned with ethyl acetate.

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, followed by preparative HPLC to isolate the racemic N-acetyldopamine dimer.

-

Chiral Separation: The racemic mixture is resolved into its individual enantiomers using a chiral stationary phase column (e.g., CHIRALPAK series) on an HPLC system. The mobile phase composition is optimized to achieve baseline separation of the enantiomers.

-

Structural Elucidation: The absolute configurations of the separated enantiomers are determined using a combination of 1D/2D NMR spectroscopy, mass spectrometry, electronic circular dichroism (ECD), and Mosher's esterification analysis.

Cell Culture and Induction of Neurotoxicity

-

Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used as an in vitro model for dopaminergic neurons.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Induction of Neurotoxicity: Rotenone, a mitochondrial complex I inhibitor, is used to induce oxidative stress and cytotoxicity. Cells are seeded in appropriate plates (e.g., 96-well plates for viability assays) and allowed to attach. The medium is then replaced with fresh medium containing rotenone at a final concentration of 10 µM.

Assessment of Neuroprotection (Cell Viability Assay)

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess cell viability.

-

Procedure:

-

SH-SY5Y cells are pre-treated with the N-acetyldopamine dimer enantiomers (or vehicle control) for a specified period (e.g., 2 hours).

-

Rotenone (10 µM) is then added to the wells (except for the control group).

-

After a 24-hour incubation, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals.

-

The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

Measurement of Intracellular and Mitochondrial Reactive Oxygen Species (ROS)

-

Probes: Dichlorofluorescin diacetate (DCFH-DA) is used to measure total intracellular ROS, and MitoSOX Red is used for mitochondrial superoxide.

-

Procedure:

-

Cells are seeded in black-walled, clear-bottom 96-well plates and treated as described for the neuroprotection assay.

-

After treatment, the cells are washed with phosphate-buffered saline (PBS).

-

The respective fluorescent probe (DCFH-DA or MitoSOX Red) is added to each well and incubated at 37°C in the dark.

-

The fluorescence intensity is measured using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.

-

ROS levels are expressed as a percentage of the control group.

-

Determination of Glutathione (GSH) Levels

-

Method: A commercially available GSH assay kit is used.

-

Procedure:

-

Cells are cultured and treated as previously described.

-

After treatment, the cells are harvested and lysed.

-

The cell lysates are processed according to the manufacturer's instructions for the GSH assay kit.

-

The absorbance is measured, and the GSH concentration is determined by comparison to a standard curve.

-

GSH levels are expressed as a percentage of the control group.

-

Western Blot Analysis for Nrf2 Activation

-

Procedure:

-

Cells are treated with the N-acetyldopamine dimer enantiomers.

-

Nuclear and cytoplasmic protein fractions are extracted using a nuclear extraction kit.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with a primary antibody against Nrf2.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software. Lamin B1 and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.

-

Molecular Docking

-

Software: Autodock Vina or similar molecular docking software is used.

-

Procedure:

-

The 3D structures of the N-acetyldopamine dimer enantiomers are generated and energy-minimized.

-

The crystal structure of the target protein (e.g., Keap1) is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules and adding polar hydrogens.

-

The docking simulation is performed to predict the binding mode and affinity of each enantiomer to the target protein.

-

The results are analyzed to identify key interactions and compare the binding energies of the enantiomers.

-

Conclusion

The enantioselective neuroprotection offered by N-acetyldopamine dimers, particularly through the antioxidant activity of the (2S,3R,1''R) enantiomer, presents a promising avenue for the development of novel therapeutics for neurodegenerative diseases. The dual mechanism of action, involving both Nrf2-mediated antioxidant defense and inhibition of neuroinflammatory pathways, further enhances their therapeutic potential. The detailed methodologies and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to advance the study of these compelling natural compounds.

References

- 1. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyldopamine Dimer-2: A Technical Guide to its Inhibition of Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of N-Acetyldopamine dimer-2 (NADD-2) and its analogues as potent inhibitors of reactive oxygen species (ROS). It consolidates quantitative data from various studies, details the experimental protocols for assessing ROS inhibition, and elucidates the key signaling pathways modulated by these compounds. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology who are investigating the therapeutic potential of N-Acetyldopamine dimers.

Introduction

Reactive oxygen species (ROS) are highly reactive chemical species formed from O₂. While they play a role in normal cellular signaling, excessive ROS production leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. Consequently, the identification and characterization of novel antioxidant compounds are of significant interest in drug development.

N-Acetyldopamine dimers (NADDs) are a class of natural compounds that have demonstrated significant antioxidant and anti-inflammatory activities.[1][2][3] These dimers, isolated from various natural sources, have been shown to effectively scavenge free radicals and inhibit the generation of ROS in cellular models.[1][2][4] This guide focuses on the inhibitory effects of NADD-2 and related dimers on ROS, providing a detailed overview of their mechanisms of action and the experimental evidence supporting their potential as therapeutic agents.

Quantitative Data on ROS Inhibition

The antioxidant activity of various N-Acetyldopamine dimers has been quantified in several studies. The following tables summarize the key findings, presenting the data in a structured format for comparative analysis.

Table 1: Inhibition of Intracellular ROS Production by N-Acetyldopamine Dimers

| Compound | Cell Line | Inducer | Concentration of Compound | % ROS Inhibition / Reduction | Reference |

| NADD | BV-2 Microglia | LPS (1 µg/mL) | 15 µM | Significant Reduction | [5] |

| NADD | BV-2 Microglia | LPS (1 µg/mL) | 30 µM | More Significant Reduction | [5] |

| NADD | BV-2 Microglia | LPS (1 µg/mL) | 60 µM | Most Significant Reduction | [5] |

| Compound 1a | SH-SY5Y | Rotenone | Not Specified | Significant Reduction | [4][6] |

| Compound 1b | SH-SY5Y | Rotenone | Not Specified | Inactive | [4][6] |

| Compound 3 | PC12 | H₂O₂ | 14 µg/mL | Stronger than Vitamin C (positive control) | [2] |

| Compound 5 | PC12 | H₂O₂ | 14 µg/mL | Stronger than Vitamin C (positive control) | [2] |

| Compound 7 | PC12 | H₂O₂ | 14 µg/mL | Stronger than Vitamin C (positive control) | [2] |

Table 2: Radical Scavenging Activity of N-Acetyldopamine Dimers

| Compound | Assay | IC₅₀ Value | Reference |

| Compound 1 | DPPH | Not explicitly stated, but showed activity | [1] |

| Compound 2 | DPPH | Not explicitly stated, but showed activity | [1] |

Experimental Protocols

A key method for quantifying the intracellular ROS levels is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

General Protocol for Intracellular ROS Measurement using DCFH-DA

This protocol is a generalized procedure based on methodologies cited in the referenced studies.[5][7]

Materials:

-

Cells of interest (e.g., BV-2 microglia, SH-SY5Y neuroblastoma)

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

Inducing agent (e.g., Lipopolysaccharide (LPS), Rotenone, H₂O₂)

-

N-Acetyldopamine dimer compounds

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed the cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis, or plates with coverslips for microscopy) and allow them to adhere and grow to the desired confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of the N-Acetyldopamine dimer compounds for a specified period (e.g., 1 hour).[5]

-

Induction of ROS: Add the ROS-inducing agent (e.g., LPS) to the cell culture medium and incubate for the appropriate duration.

-

DCFH-DA Staining:

-

Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium or PBS.

-

Wash the cells once with PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[7]

-

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

-

Measurement:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using the appropriate filter set for fluorescein. Capture images for analysis.

-

Fluorescence Plate Reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

-

Data Analysis: Quantify the fluorescence intensity. For microscopy, this can be done by measuring the mean fluorescence intensity of the cells. For plate reader data, the fluorescence readings are background-subtracted and normalized to a control. The percentage of ROS inhibition is calculated relative to the cells treated with the inducer alone.

Workflow for measuring intracellular ROS using the DCFH-DA assay.

Signaling Pathways

N-Acetyldopamine dimers exert their antioxidant effects by modulating key signaling pathways involved in the cellular response to oxidative stress and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Certain enantiomers of N-Acetyldopamine dimers, such as compound 1a, have been shown to activate the Nrf2 pathway.[4][6] This activation leads to an increase in the expression of downstream antioxidant enzymes, thereby enhancing the cell's capacity to neutralize ROS. The proposed mechanism involves the interaction of the NADD with Keap1, which disrupts the Keap1-Nrf2 complex.[4]

Activation of the Nrf2 pathway by N-Acetyldopamine dimer.

TLR4/NF-κB and NLRP3 Inflammasome Signaling Pathways

Chronic inflammation is closely linked to oxidative stress. The Toll-like receptor 4 (TLR4) signaling pathway is a key player in the innate immune response and can be activated by stimuli like LPS, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB then promotes the expression of pro-inflammatory cytokines and enzymes that can contribute to ROS production.

N-Acetyldopamine dimer (NADD) has been shown to inhibit the TLR4/NF-κB signaling pathway.[5][8] By directly binding to TLR4, NADD can prevent its activation by LPS.[5] This, in turn, inhibits the downstream activation of NF-κB and the subsequent inflammatory cascade.

Furthermore, NADD has been found to suppress the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[5][8] The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the maturation and release of pro-inflammatory cytokines like IL-1β. By inhibiting this pathway, NADD further reduces the inflammatory response and associated oxidative stress.

Inhibition of TLR4/NF-κB and NLRP3 pathways by NADD.

Conclusion

This compound and its related compounds have emerged as promising candidates for the development of novel antioxidant and anti-inflammatory therapies. Their ability to directly scavenge ROS and modulate key signaling pathways such as Nrf2 and TLR4/NF-κB underscores their multifaceted mechanism of action. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of these compounds. Future studies should focus on establishing a more comprehensive quantitative profile, including the determination of IC₅₀ values for ROS inhibition across a wider range of cell types and in vivo models, to further validate their potential as clinical candidates.

References

- 1. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis intracellular free radical species production by DCFH-DA fluorescent imaging [bio-protocol.org]

- 5. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 6. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 8. doc.abcam.com [doc.abcam.com]

The Inhibitory Effect of N-Acetyldopamine Dimer-2 on Nitric Oxide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the effect of N-Acetyldopamine dimer-2 on nitric oxide (NO) production. This compound, a natural compound isolated from sources such as Periostracum Cicadae and Isaria cicada, has demonstrated significant anti-inflammatory properties, primarily through the modulation of nitric oxide synthesis.[1][2] This document details the quantitative data from key studies, outlines the experimental protocols for replication, and visualizes the underlying molecular pathways.

Core Findings

This compound has been identified as a potent inhibitor of nitric oxide production in various cell models.[1][2] The primary mechanism of action is the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large quantities of NO during inflammation.[1][2][3] This inhibitory effect is largely attributed to the suppression of the nuclear factor-kappaB (NF-κB) signaling pathway, a critical regulator of iNOS expression.[1][3] Furthermore, research has elucidated the involvement of the Toll-like receptor 4 (TLR4)/NF-κB and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3)/Caspase-1 signaling cascades in the anti-inflammatory action of this compound.[2][4]

Quantitative Data on NO Inhibition

The inhibitory effect of this compound on nitric oxide production has been quantified in several studies. The following table summarizes the key findings, providing a comparative look at the compound's efficacy in different experimental settings.

| Cell Line | Stimulant | This compound Concentration | % Inhibition of NO Production | Key Findings & Reference |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified in abstract | Significant inhibition | Inhibited iNOS expression and NF-κB activity.[1] |

| BV-2 Microglia | Lipopolysaccharide (LPS) | 15 µM | Concentration-dependent inhibition | Attenuated inflammatory signals and proinflammatory cytokines.[2] |

| BV-2 Microglia | Lipopolysaccharide (LPS) | 30 µM | Concentration-dependent inhibition | The compound directly binds to TLR4.[2][4] |

| BV-2 Microglia | Lipopolysaccharide (LPS) | 60 µM | Concentration-dependent inhibition | Inhibited neuroinflammation through TLR4/NF-κB and NLRP3/Caspase-1 pathways.[2] |

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the studies on this compound and its effect on NO production.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW264.7 and murine microglial cell line BV-2 are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-